molecular formula C6H7F3N2O B13601137 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine

Cat. No.: B13601137
M. Wt: 180.13 g/mol
InChI Key: CKLHHMZFSXMEDN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and an oxazole ring. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C6H7F3N2O/c1-3-2-4(11-12-3)5(10)6(7,8)9/h2,5H,10H2,1H3

InChI Key

CKLHHMZFSXMEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(C(F)(F)F)N

Origin of Product

United States

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